Cas no 2228477-96-9 (3-2-nitro-4-(trifluoromethyl)phenylazetidin-3-ol)

3-2-nitro-4-(trifluoromethyl)phenylazetidin-3-ol structure
2228477-96-9 structure
Product Name:3-2-nitro-4-(trifluoromethyl)phenylazetidin-3-ol
CAS No:2228477-96-9
MF:C10H9F3N2O3
MW:262.185272932053
CID:6126353
PubChem ID:165884241
Update Time:2025-07-22

3-2-nitro-4-(trifluoromethyl)phenylazetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-2-nitro-4-(trifluoromethyl)phenylazetidin-3-ol
    • 2228477-96-9
    • 3-[2-nitro-4-(trifluoromethyl)phenyl]azetidin-3-ol
    • EN300-1955278
    • Inchi: 1S/C10H9F3N2O3/c11-10(12,13)6-1-2-7(8(3-6)15(17)18)9(16)4-14-5-9/h1-3,14,16H,4-5H2
    • InChI Key: XWKROLCPGIKJIQ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)[N+](=O)[O-])C1(CNC1)O)(F)F

Computed Properties

  • Exact Mass: 262.05652664g/mol
  • Monoisotopic Mass: 262.05652664g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 78.1Ų

3-2-nitro-4-(trifluoromethyl)phenylazetidin-3-ol Pricemore >>

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Additional information on 3-2-nitro-4-(trifluoromethyl)phenylazetidin-3-ol

Recent Advances in the Study of 3-2-nitro-4-(trifluoromethyl)phenylazetidin-3-ol (CAS: 2228477-96-9)

The compound 3-2-nitro-4-(trifluoromethyl)phenylazetidin-3-ol (CAS: 2228477-96-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel β-lactam derivatives, which are known for their antibacterial properties. The presence of the nitro and trifluoromethyl groups on the phenyl ring enhances the compound's reactivity and bioavailability, making it a promising candidate for further pharmacological exploration. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize its structure and confirm its purity.

In vitro studies have demonstrated that 3-2-nitro-4-(trifluoromethyl)phenylazetidin-3-ol exhibits moderate inhibitory activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest its potential as a scaffold for developing new antibiotics, particularly in the face of rising antibiotic resistance. Additionally, molecular docking studies have revealed its ability to bind to specific bacterial enzymes, providing insights into its mechanism of action.

Further investigations into the compound's pharmacokinetics and toxicity profile are currently underway. Preliminary data indicate that it has favorable metabolic stability and low cytotoxicity, which are critical factors for its development as a therapeutic agent. However, more extensive preclinical studies are required to fully assess its safety and efficacy.

In conclusion, 3-2-nitro-4-(trifluoromethyl)phenylazetidin-3-ol represents a promising avenue for drug discovery, particularly in the realm of antibacterial agents. Its unique chemical structure and biological activity warrant further exploration, and ongoing research is expected to yield valuable insights into its therapeutic potential. This briefing underscores the importance of continued investment in the study of novel chemical entities like this one to address unmet medical needs.

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